1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]- is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core and a thiazolidinylidene moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods
the synthesis of similar compounds often involves high-throughput docking of a compound collection in the ATP-binding site of human protein kinase CK2 .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoindole-1,3-diones, while reduction reactions may produce isoindoline derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as inhibitors of human protein kinase CK2, which is involved in various pathological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer and viral infections.
Industry: Used in the development of fluorophores for lipid droplet imaging in living cells.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds act as ATP-competitive inhibitors of human protein kinase CK2, thereby modulating its activity and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also inhibitors of human protein kinase CK2 and have similar structural features.
1H-Isoindole-1,3(2H)-dithione:
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]- is unique due to its specific combination of an isoindole core and a thiazolidinylidene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11N3O4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-[5-[(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H11N3O4S/c1-20-16(23)13(25-17(20)18)7-9-3-5-12(24-9)8-2-4-10-11(6-8)15(22)19-14(10)21/h2-7,18H,1H3,(H,19,21,22) |
InChI Key |
KEGPNHDDUVJZDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)SC1=N |
Origin of Product |
United States |
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